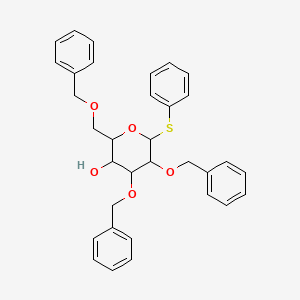
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is a complex organic compound with the molecular formula C33H34O5S It is a derivative of thioglucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 of the glucose moiety are substituted with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside typically involves the protection of hydroxyl groups followed by thioglycosylation. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction proceeds through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 6 are protected using benzyl chloride in the presence of a base such as sodium hydride.
Thioglycosylation: The protected glucose derivative is then reacted with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the thioglucopyranoside linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glucose derivatives are protected using benzyl chloride.
Catalytic Thioglycosylation: The protected intermediates are then subjected to thioglycosylation using thiophenol and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioglucopyranoside to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioglucopyranosides.
Scientific Research Applications
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving glycosylation disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in glycosylation, such as glycosyltransferases.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
Uniqueness
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 2, 3, and 6 enhances its stability and reactivity compared to other thioglucopyranosides .
Properties
Molecular Formula |
C33H34O5S |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |
InChI Key |
JWEXHALGGJAYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















